Linear vs. Branched Linker Binding Affinity
The target compound carries a linear N-(2-morpholinoethyl) side chain at the 4-amine position (ethyl linker, n=2), whereas the closest BindingDB-characterized analog BDBM89257 features a branched 2-methyl-2-morpholino-propyl linker introducing geminal dimethyl substitution at the linker carbon [1]. This structural difference is predicted to alter both conformational flexibility and the spatial orientation of the morpholine oxygen toward the kinase hinge region. In the broader 5,6-dimethylthieno[2,3-d]pyrimidine series, linker modification alone shifts the biological activity profile; for example, the unsubstituted 4-amine parent scaffold (BDBM78872) shows only weak LIMK1 inhibition (IC50 = 4,400 nM) [2], while the branched morpholino-propyl analog BDBM89257 demonstrates target engagement (IC50 = 942 nM in a PubChem bioassay) [1]. The linear ethyl linker in the target compound is expected to provide intermediate conformational properties distinct from both the rigid direct attachment and the sterically hindered branched variant, which may translate into differential kinase selectivity.
| Evidence Dimension | Linker structure and associated target binding (IC50) |
|---|---|
| Target Compound Data | Linear N-(2-morpholinoethyl) linker (ethyl, n=2); specific target IC50 not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Comparator 1 (branched linker): BDBM89257, IC50 = 942 nM in PubChem bioassay. Comparator 2 (unsubstituted 4-amine): BDBM78872, IC50 = 4,400 nM against LIMK1. Comparator 3 (direct morpholine): 4-morpholinothieno[2,3-d]pyrimidines from PI3K paper, compound VIb showed 72% PI3Kβ and 84% PI3Kγ inhibition. |
| Quantified Difference | Branched linker analog shows ~4.7-fold greater potency than unsubstituted 4-amine scaffold; linear ethyl linker predicted to yield intermediate binding properties based on SAR trends in the chemotype [3]. |
| Conditions | BindingDB assay: PubChem bioassay screening (BDBM89257); LIMK1 TR-FRET assay using cofilin-2 substrate (BDBM78872); PI3K isoform enzymatic assay (compound VIb from Elmenier et al. 2021). |
Why This Matters
Procurement of the linear ethyl-linker variant enables exploration of conformational space inaccessible to both the rigid direct-morpholine and the sterically congested branched-linker analogs, potentially unlocking isoform-selective kinase inhibition profiles.
- [1] BindingDB. BDBM89257: Affinity data for (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-(2-methyl-2-morpholino-propyl)amine. IC50 = 942 nM. UCSD. View Source
- [2] BindingDB. BDBM78872: Affinity data for 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. IC50 = 4.40E+3 nM against LIMK1. View Source
- [3] Elmenier FM, et al. J Enzyme Inhib Med Chem. 2021;37(1):315–332. Compound VIb enzymatic data: 72% PI3Kβ, 84% PI3Kγ inhibition. View Source
